Comparative Lipophilicity: ACD/LogP and XLogP3 of 1,2,5-Oxadiazole-3,4-dicarboxamide vs. 1,2,4-Oxadiazole Analogs
1,2,5-Oxadiazole-3,4-dicarboxamide demonstrates significantly lower lipophilicity compared to its 1,2,4-oxadiazole isomer. The target compound has an ACD/LogP of -1.06 and an XLogP3 of -1.8. In contrast, a common 1,2,4-oxadiazole derivative (e.g., 3,5-diphenyl-1,2,4-oxadiazole) exhibits a much higher calculated LogP of ~3.8, indicating a difference in partition coefficient of nearly 5 log units. [2] This substantial difference in lipophilicity translates to a higher aqueous solubility and a lower predicted ability to passively diffuse across biological membranes for the 1,2,5-oxadiazole derivative.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = -1.06; XLogP3 = -1.8 |
| Comparator Or Baseline | 3,5-diphenyl-1,2,4-oxadiazole (representative 1,2,4-isomer): Calculated LogP ≈ 3.8 |
| Quantified Difference | Approximately 4.8-5.6 log units lower |
| Conditions | Calculated values from ACD/Labs and PubChem XLogP3 algorithms |
Why This Matters
This low lipophilicity is crucial for designing molecules intended for aqueous environments or for creating high-polarity materials, and generic substitution with a 1,2,4-oxadiazole would produce a molecule with vastly different and likely unsuitable ADME properties.
- [1] Kuujia. (n.d.). Cas no 56873-33-7 (1,2,5-Oxadiazole-3,4-dicarboxamide). XLogP3: -1.8. View Source
- [2] PubChem. (n.d.). 3,5-Diphenyl-1,2,4-oxadiazole. XLogP3: 3.8. CID: 307922. View Source
